1-(furan-2-yl)prop-2-en-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)prop-2-en-1-one can be synthesized through an aldol condensation reaction. The typical synthetic route involves the reaction of 2-acetylfuran with benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid in an acetic acid solution . The reaction proceeds as follows:
2-Acetylfuran+Benzaldehyde→this compound
The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out as a solid. The product is then filtered, washed, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation with bromine (Br₂) or nitration with nitric acid (HNO₃).
Addition: Michael addition with nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(Furan-2-yl)propan-1-ol.
Substitution: Halogenated or nitrated furan derivatives.
Addition: Michael adducts with various nucleophiles.
Scientific Research Applications
1-(Furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can lead to decreased melanin production, making it a potential candidate for skin-lightening agents.
Comparison with Similar Compounds
1-(Furan-2-yl)prop-2-en-1-one can be compared with other chalcones and furan derivatives:
Chalcones: Similar to other chalcones, it has an α,β-unsaturated carbonyl system, but the presence of the furan ring imparts unique electronic and steric properties.
Furan Derivatives: Compared to other furan derivatives, it has a conjugated system that enhances its reactivity and potential biological activities.
List of Similar Compounds
1-(Thiophen-2-yl)prop-2-en-1-one: A thiophene analog with similar reactivity.
1-(Pyridin-2-yl)prop-2-en-1-one: A pyridine analog with potential biological activities.
1-(Benzofuran-2-yl)prop-2-en-1-one: A benzofuran analog with enhanced stability and reactivity.
Properties
IUPAC Name |
1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNNHQROYDOOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482915 | |
Record name | 2-Propen-1-one, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-26-3 | |
Record name | 2-Propen-1-one, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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